alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
Overview
Description
- It is also known as 4-methylthioamphetamine .
- This compound acts as a selective serotonergic agent , increasing serotonin release and blocking its re-uptake .
- Additionally, it inhibits monoamine oxidase A .
4-MTA (hydrochloride): , with the chemical formula CHClNS, is a compound that belongs to the class of substituted amphetamines.
Mechanism of Action
Target of Action
Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, also known as 4-Methylthioamphetamine (4-MTA), is a designer drug of the substituted amphetamine class . It primarily targets the serotonin transporter protein , acting as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals .
Mode of Action
4-MTA interacts with its target, the serotonin transporter protein, to induce the release of serotonin. This interaction results in an increase in serotonin levels in the synaptic cleft, which subsequently leads to enhanced serotonergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by 4-MTA is the serotonergic pathway . By acting as a serotonin releasing agent, 4-MTA increases the concentration of serotonin in the synaptic cleft, thereby enhancing the transmission of signals along this pathway .
Pharmacokinetics
These typically include oral absorption, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .
Result of Action
The increase in serotonin levels induced by 4-MTA can lead to a range of effects at the molecular and cellular level. These include enhanced mood, increased energy, and heightened sensory perception. It’s important to note that these effects can vary greatly depending on the individual and the dose taken .
Action Environment
The action, efficacy, and stability of 4-MTA can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other substances, and the specific conditions under which the drug is taken. For example, the effects of 4-MTA may be potentiated by other serotonergic agents, and its metabolism may be affected by liver function .
Preparation Methods
Synthetic Routes: The synthetic routes for 4-MTA are not widely documented, but it can be synthesized through various methods involving aromatic substitution reactions.
Reaction Conditions: Specific reaction conditions may vary, but the key step typically involves introducing a methylthio group onto the phenyl ring.
Industrial Production: Information on large-scale industrial production methods is limited due to its status as a designer drug.
Chemical Reactions Analysis
Reactions: 4-MTA can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 4-MTA serves as a valuable research tool for studying serotonin receptors and transporters.
Biology: It can be used to investigate serotonin-related pathways and their impact on cellular processes.
Medicine: Although not approved for medical use, research on its effects may inform drug development.
Industry: Limited applications in industry due to its status as a designer drug.
Comparison with Similar Compounds
Similar Compounds: Other substituted amphetamines, such as MDMA (ecstasy) and MDA, share structural similarities.
Uniqueness: 4-MTA’s unique features lie in its methylthio substitution and its specific serotonergic effects.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZWGSFSFNXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94784-92-6 | |
Record name | 4-Methylthioamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094784926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLTHIOAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZM6RBW7Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.